Aminotriclabendazole hydrochloride, VETRANAL(TM), analytical standard
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
氨曲沙星盐酸盐,VETRANAL™,是一种主要用于兽医和法医毒理学的分析标准化合物。它是苯并咪唑的衍生物,具体来说是5-氯-6-(2,3-二氯苯氧基)-1H-苯并咪唑-2-胺盐酸盐。 这种化合物以其高纯度而闻名,并用于各种分析技术,如高效液相色谱 (HPLC) 和气相色谱 (GC) .
准备方法
合成路线和反应条件
氨曲沙星盐酸盐的合成涉及在盐酸存在下,5-氯-6-(2,3-二氯苯氧基)-1H-苯并咪唑与氨反应。反应条件通常包括控制温度和pH,以确保形成所需产物。反应可以概括如下:
5-氯-6-(2,3-二氯苯氧基)-1H-苯并咪唑+NH3+HCl→氨曲沙星盐酸盐
工业生产方法
氨曲沙星盐酸盐的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用工业反应器并精确控制反应参数,以确保高产率和纯度。 然后使用重结晶和色谱等技术对化合物进行纯化,以获得分析标准级产品 {_svg_2}.
化学反应分析
反应类型
氨曲沙星盐酸盐会发生各种化学反应,包括:
氧化: 该化合物可以用过氧化氢或高锰酸钾等氧化剂氧化。
还原: 还原反应可以用硼氢化钠等还原剂进行。
取代: 该化合物可以发生亲核取代反应,特别是在氯原子上。
常用试剂和条件
氧化: 过氧化氢、高锰酸钾、酸性或碱性条件。
还原: 硼氢化钠、氢化铝锂,无水条件下。
取代: 胺类、硫醇类等亲核试剂,在碱性条件下。
主要形成的产物
氧化: 形成羟基化衍生物。
还原: 形成胺衍生物。
取代: 形成取代的苯并咪唑衍生物.
科学研究应用
氨曲沙星盐酸盐用于各种科学研究应用,包括:
化学: 作为分析化学中用于校准仪器和验证分析方法的参考标准。
生物学: 在涉及苯并咪唑衍生物的代谢和药代动力学的研究中。
医学: 研究其潜在的治疗作用和毒性。
工业: 兽医药物生产中的质量控制和保证.
作用机制
氨曲沙星盐酸盐的作用机制涉及其与细胞中的微管相互作用。它与β-微管蛋白亚基结合,抑制微管的聚合,而微管聚合对于细胞分裂和细胞内运输至关重要。这种破坏导致细胞周期停滞和凋亡。 该化合物的分子靶标包括微管相关蛋白和参与细胞分裂的通路 .
相似化合物的比较
类似化合物
- 羟氟苯哒唑
- 酮曲沙星
- 2-氨基氟苯哒唑
独特性
氨曲沙星盐酸盐因其在苯并咪唑环上的特定取代模式而独一无二,这赋予了它独特的化学和生物学特性。 与类似化合物相比,它对β-微管蛋白的亲和力更高,并表现出更强的抑制微管聚合的作用 .
生物活性
Aminotriclabendazole hydrochloride, marketed as VETRANAL™, is an analytical standard derived from the benzimidazole class of compounds, primarily recognized for its potent anthelmintic properties. This article delves into its biological activity, including mechanisms of action, efficacy against various parasites, and relevant case studies.
Aminotriclabendazole hydrochloride functions by inhibiting the polymerization of tubulin into microtubules, which is crucial for cellular processes such as mitosis and intracellular transport in helminths. This mechanism disrupts the cytoskeleton of the parasites, leading to their immobilization and eventual death. The compound also exhibits activity against specific transporters that can influence its pharmacokinetics and efficacy.
Efficacy Against Parasites
Aminotriclabendazole hydrochloride is particularly effective against liver flukes, such as Fasciola hepatica, and has been utilized in veterinary medicine for the treatment of fascioliasis. Its efficacy has been documented in various studies:
- Triclabendazole has been shown to significantly reduce the burden of Fasciola hepatica in infected animals. In a study involving sheep, treatment with triclabendazole resulted in a marked decrease in egg counts and improved overall health indicators .
- Combination therapies involving aminotriclabendazole and other anthelmintics have demonstrated enhanced effectiveness against resistant strains of parasites. For instance, combining aminotriclabendazole with fenbendazole has shown synergistic effects in controlling liver fluke infections .
Pharmacokinetics
The pharmacokinetic profile of aminotriclabendazole hydrochloride indicates rapid absorption and distribution within the host organism. Studies have reported that its metabolites, particularly triclabendazole sulfoxide (TCBZSO) and triclabendazole sulfone (TCBZSO2), are responsible for its prolonged action against parasites. These metabolites inhibit the ABCG2 transporter, enhancing the bioavailability of other therapeutic agents when administered concurrently .
Case Studies
- Case Study on Sheep : A field study conducted on a flock of sheep demonstrated that administration of aminotriclabendazole led to a significant reduction in Fasciola hepatica egg counts within two weeks post-treatment. The study highlighted the compound's effectiveness in preventing reinfection during grazing seasons.
- Clinical Trial in Cattle : A clinical trial involving cattle infected with liver flukes showed that a single dose of aminotriclabendazole resulted in over 90% efficacy in reducing parasite load, with minimal adverse effects observed .
Research Findings
Recent research has expanded the understanding of aminotriclabendazole's biological activity:
- Inhibition Studies : In vitro studies using human ABCG2-enriched membranes revealed that TCBZSO and TCBZSO2 effectively inhibit ABCG2 activity, which is crucial for understanding drug interactions and optimizing therapeutic regimens .
- Gene Expression Studies : Research examining the expression levels of cytochrome P450 enzymes (CYP1A1 and CYP1A2) indicated that repeated exposure to aminotriclabendazole may induce these enzymes, potentially affecting drug metabolism in livestock .
Summary Table
Parameter | Details |
---|---|
Chemical Name | Aminotriclabendazole hydrochloride |
Class | Benzimidazole derivative |
Primary Use | Anthelmintic treatment |
Target Parasites | Fasciola hepatica, Paragonimus spp. |
Mechanism of Action | Inhibition of tubulin polymerization |
Efficacy Rate (Clinical Trials) | >90% reduction in parasite load |
Pharmacokinetics | Rapid absorption; active metabolites |
属性
分子式 |
C13H9Cl4N3O |
---|---|
分子量 |
365.0 g/mol |
IUPAC 名称 |
6-chloro-5-(2,3-dichlorophenoxy)-1H-benzimidazol-2-amine;hydrochloride |
InChI |
InChI=1S/C13H8Cl3N3O.ClH/c14-6-2-1-3-10(12(6)16)20-11-5-9-8(4-7(11)15)18-13(17)19-9;/h1-5H,(H3,17,18,19);1H |
InChI 键 |
VIRKTPJWYSJBRP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)Cl)OC2=C(C=C3C(=C2)N=C(N3)N)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。